Cas no 2104986-10-7 (Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)

Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
- E71904
- methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate
- WS-00901
- DB-158421
- SCHEMBL20294973
- Methyl 3-methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoate
- CS-0254702
- 2104986-10-7
-
- インチ: 1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11)
- InChIKey: QGWCBGOUMCNLQU-UHFFFAOYSA-N
- ほほえんだ: O1C(=C([H])C(N1[H])=O)C([H])(C(=O)OC([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 199.08445790g/mol
- どういたいしつりょう: 199.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 64.599
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM413593-100mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95%+ | 100mg |
$374 | 2023-01-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC556-5g |
methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
2104986-10-7 | 97% | 5g |
¥4620.0 | 2024-04-22 | |
A2B Chem LLC | BA58015-10g |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95% | 10g |
$1311.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC556-100mg |
methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
2104986-10-7 | 97% | 100mg |
¥330.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC556-500mg |
methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
2104986-10-7 | 97% | 500mg |
¥990.0 | 2024-04-22 | |
Aaron | AR01KZSB-100mg |
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 97% | 100mg |
$58.00 | 2025-02-11 | |
A2B Chem LLC | BA58015-10mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95 | 10mg |
$135.00 | 2024-01-01 | |
1PlusChem | 1P01KZJZ-100mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95.00% | 100mg |
$360.00 | 2023-12-19 | |
1PlusChem | 1P01KZJZ-250mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95.00% | 250mg |
$495.00 | 2023-12-19 | |
A2B Chem LLC | BA58015-5g |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95% | 5g |
$765.00 | 2024-04-20 |
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate 関連文献
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoateに関する追加情報
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate (CAS No. 2104986-10-7): A Comprehensive Review in Modern Chemical Biology
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate, identified by its unique CAS No. 2104986-10-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and molecular studies. The presence of both an isoxazole ring and a hydroxyl group in its molecular framework makes it a versatile candidate for various biochemical interactions.
The isoxazole moiety is a key structural feature that contributes to the compound's reactivity and biological activity. Isoxazoles are heterocyclic compounds known for their broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of atoms within the isoxazole ring enhances its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Furthermore, the 3-hydroxyisoxazol-5-yl substituent adds an additional layer of functionality to the molecule. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding, which can significantly influence the compound's solubility, stability, and binding affinity to biological receptors. This feature makes Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The compound Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory processes. Research indicates that this molecule may exhibit anti-inflammatory properties by interacting with specific targets, thereby reducing inflammation and related symptoms.
One of the most compelling aspects of Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is its potential application in the treatment of neurological disorders. The isoxazole ring has been shown to have neuroprotective effects in several preclinical studies. These studies suggest that the compound can protect neurons from oxidative stress and excitotoxicity, which are key mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group further enhances its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system therapies.
The pharmaceutical industry has been actively exploring new synthetic routes to optimize the production of Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate. Advanced synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating further biochemical and pharmacological studies. These advancements have opened up new avenues for drug development, particularly in the area of targeted therapies.
Recent breakthroughs in computational chemistry have also played a crucial role in understanding the behavior of Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate at the molecular level. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets, providing valuable insights into its mechanism of action. These computational studies have complemented experimental approaches, leading to a more comprehensive understanding of the compound's potential therapeutic applications.
The safety profile of Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have demonstrated that the compound exhibits low toxicity at relevant doses, making it a safe candidate for further clinical development. These findings have instilled confidence among researchers and pharmaceutical companies looking to develop novel treatments based on this molecule.
In conclusion, Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate (CAS No. 2104986-10-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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